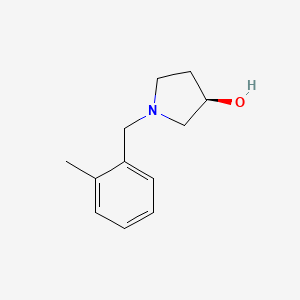

(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol

Description

(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 2-methylbenzyl substituent at the nitrogen atom and an (R)-configured hydroxyl group at the 3-position of the pyrrolidine ring. Pyrrolidin-3-ol derivatives are widely explored in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules. The stereochemistry at the 3-position and the nature of the benzyl substituent critically influence pharmacological properties, including target affinity, metabolic stability, and toxicity .

Properties

IUPAC Name |

(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHKKIMRHNCWOK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylbenzyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzyl chloride and pyrrolidine.

Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(2-methylbenzyl)pyrrolidine.

Oxidation: The intermediate is then oxidized to introduce the hydroxyl group at the 3-position, forming ®-1-(2-Methylbenzyl)pyrrolidin-3-ol. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peroxides.

Industrial Production Methods

Industrial production methods for ®-1-(2-Methylbenzyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-1-(2-Methylbenzyl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations among analogs include:

- Substituent position and type (e.g., 2-methylbenzyl vs. 3-chloro-benzyl vs. 2-phenylethyl).

- Stereochemistry (R vs. S configuration at the pyrrolidin-3-ol position).

Table 1: Structural and Functional Comparison of Analogs

Impact of Substituents on Activity

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 2-methylbenzyl group (electron-donating) may enhance metabolic stability compared to the 3-chloro-benzyl analog (electron-withdrawing), which could increase reactivity or toxicity .

- The 2,5-difluorophenyl group in the TRK inhibitor () improves target selectivity due to fluorine’s electronegativity and steric effects, critical for kinase binding .

Stereochemical Influence

- The R configuration at the pyrrolidin-3-ol position is conserved in bioactive analogs like the TRK inhibitor (), suggesting enantioselective interactions with chiral biological targets .

- In , both R and S enantiomers (1a and 1b) are synthesized, but their antiviral efficacy may differ due to stereospecific binding to viral enzymes .

Biological Activity

(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol features a pyrrolidine ring substituted with a 2-methylbenzyl group and a hydroxyl group. The presence of the chiral center makes this compound particularly interesting for studies involving stereochemistry in biological systems.

The mechanism of action of (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol involves its interaction with various biological targets, primarily enzymes and receptors. The hydroxyl group enhances its binding affinity, potentially allowing it to act as an inhibitor or modulator within metabolic pathways. Its chiral nature may influence its selectivity towards specific biological receptors, which is crucial for therapeutic applications.

1. Enzyme Inhibition

Research indicates that (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol can inhibit certain enzymes, which is significant for developing drugs targeting neurological disorders. The compound's ability to modulate enzyme activity suggests its potential as a therapeutic agent in conditions where enzyme dysregulation occurs.

3. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties, particularly against Gram-positive bacteria. Research on related compounds indicates that modifications in the pyrrolidine structure can enhance antimicrobial efficacy against resistant strains such as Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrrolidine derivatives, one compound demonstrated an IC50 value of 10 µM against A549 cells, while another derivative showed significantly lower activity at higher concentrations. This underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Enzyme Interaction

A study focused on enzyme kinetics revealed that (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol inhibited a specific enzyme involved in neurotransmitter metabolism, suggesting its potential role in treating neurodegenerative diseases.

Applications in Research

(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Pharmaceutical Compounds : It is utilized as an intermediate for synthesizing drugs targeting neurological disorders.

- Biochemical Assays : The compound acts as a ligand in enzyme-catalyzed reactions, aiding in the development of new therapeutic agents.

- Industrial Applications : It is also used in producing fine chemicals and agrochemicals .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a benzyl halide (e.g., 2-methylbenzyl chloride) reacts with a pyrrolidin-3-ol precursor under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (~150°C) to form the target compound . Intermediates are characterized via H/C NMR and mass spectrometry to confirm regiochemistry and purity. Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) may be required to prevent side reactions during synthesis .

Q. How is the stereochemical configuration of (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol confirmed experimentally?

Chiral HPLC or polarimetry is used to determine enantiomeric excess, while X-ray crystallography or NOESY NMR can resolve absolute configuration. For instance, the (R)-configuration at the pyrrolidine C3 position is confirmed by comparing experimental optical rotation values with literature data for analogous compounds .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying conditions?

High-resolution mass spectrometry (HRMS) validates molecular weight, while reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%). Stability studies under acidic/basic conditions or elevated temperatures (40–60°C) are monitored via UV-Vis spectroscopy or LC-MS to identify degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step in the synthesis of (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol?

Yield optimization involves screening bases (e.g., CsCO vs. KCO), solvents (DMF vs. acetonitrile), and temperature. For example, substituting DMF with dimethylacetamide (DMA) at 130°C improved yields from 70% to 88% in analogous pyrrolidine syntheses by reducing side-product formation . Microwave-assisted synthesis (e.g., 150 W, 100°C, 20 min) may further enhance efficiency .

Q. What strategies address contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in IC values or receptor binding affinity often arise from differences in assay conditions (e.g., cell lines, incubation time). Standardized protocols, such as using HEK293 cells transfected with target receptors and normalizing data to positive controls (e.g., atropine for muscarinic receptors), improve reproducibility. Meta-analysis of structure-activity relationships (SAR) for analogs (e.g., 2-methyl vs. 4-methylbenzyl derivatives) can clarify trends .

Q. How does the hydroxyl group at the pyrrolidine C3 position influence the compound’s pharmacokinetic properties?

The hydroxyl group enhances water solubility (logP reduction from ~2.5 to ~1.8) but may limit blood-brain barrier penetration. Prodrug strategies (e.g., acetylation or phosphonate esterification) improve bioavailability, as demonstrated in vitro using Caco-2 cell permeability assays . Metabolic stability in liver microsomes can be assessed via LC-MS to quantify phase I/II metabolites .

Q. What computational methods predict the binding mode of (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol to neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like σ-1 receptors. Key residues (e.g., Glu172 and Tyr103) form hydrogen bonds with the hydroxyl and amine groups, as validated by free-energy perturbation (FEP) calculations .

Methodological Guidance

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce (R)-configuration .

- Biological Assays : Employ radioligand displacement assays (e.g., H-labeled compounds) for receptor affinity studies, with data normalized to reference antagonists .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing synthetic protocols in repositories like Zenodo or protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.